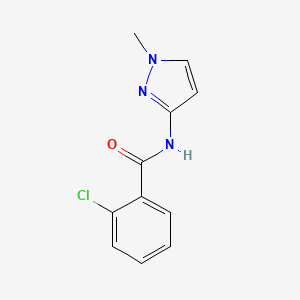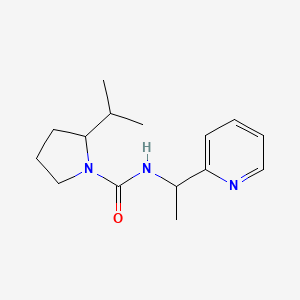
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPPC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide acts as an acetylcholinesterase inhibitor, binding to the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can improve cognitive function in animal models of Alzheimer's disease. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect against neurodegeneration. However, further studies are needed to determine the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function and its potential as a therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function in animal models of Alzheimer's disease. However, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, including:
1. Further studies on the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function in animal models of Alzheimer's disease.
2. Development of new methods for synthesizing 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with higher yields and improved purity.
3. Investigation of the potential of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide as a therapeutic agent for other neurodegenerative diseases.
4. Studies on the safety and toxicity of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide in humans.
5. Development of new analogs of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with improved efficacy and safety profiles.
In conclusion, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide is a promising compound with potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and improve cognitive function in animal models make it a valuable tool for studying the underlying mechanisms of these diseases. However, further studies are needed to determine its long-term effects and potential as a therapeutic agent for neurodegenerative diseases.
合成方法
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine. Another method involves the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine hydrochloride in the presence of triethylamine. The yield of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide using these methods ranges from 60-80%.
科学研究应用
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in memory and learning. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
属性
IUPAC Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)14-8-6-10-18(14)15(19)17-12(3)13-7-4-5-9-16-13/h4-5,7,9,11-12,14H,6,8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZNYDLACYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
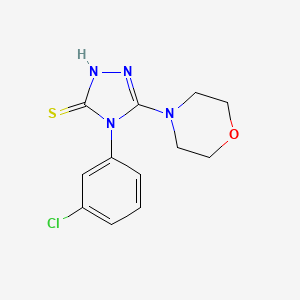
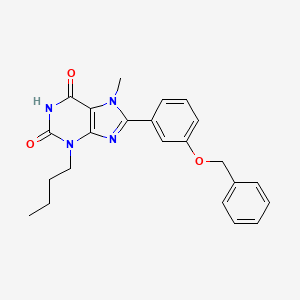
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
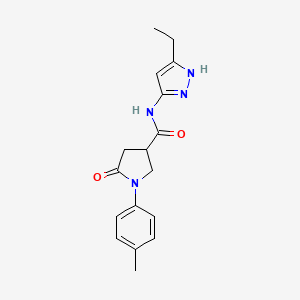
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
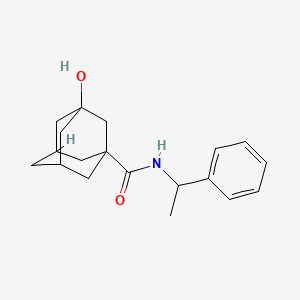
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)
